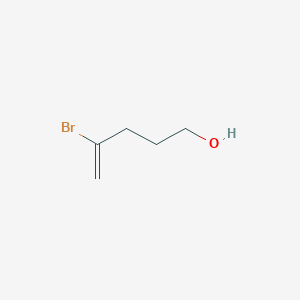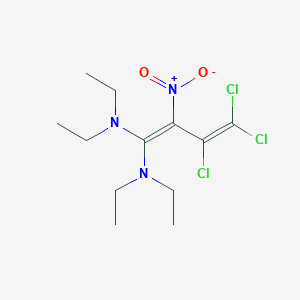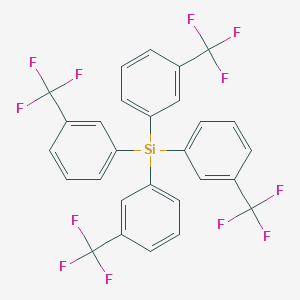
Tetrakis(3-(trifluoromethyl)phenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(3-(trifluoromethyl)phenyl)silane is a chemical compound with the molecular formula C28H16F12Si. It is characterized by the presence of four 3-(trifluoromethyl)phenyl groups attached to a central silicon atom. This compound is notable for its unique structural properties and its applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3-(trifluoromethyl)phenyl)silane typically involves the reaction of silicon tetrachloride with 3-(trifluoromethyl)phenylmagnesium bromide. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(3-(trifluoromethyl)phenyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form different silicon-containing species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, organometallic reagents, and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or THF and may require catalysts such as palladium or copper.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used, often in the presence of a catalyst.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl silanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include reduced silicon species.
Aplicaciones Científicas De Investigación
Tetrakis(3-(trifluoromethyl)phenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the production of specialty materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which Tetrakis(3-(trifluoromethyl)phenyl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom acts as a central hub for various transformations, facilitating the formation of new bonds and the introduction of functional groups. The trifluoromethyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects, which can influence the overall reaction pathway.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrakis(4-(trifluoromethyl)phenyl)silane
- Tetrakis(3-fluorophenyl)silane
- Tetrakis(pentafluorophenyl)silane
Uniqueness
Tetrakis(3-(trifluoromethyl)phenyl)silane is unique due to the specific positioning of the trifluoromethyl groups on the phenyl rings. This positioning can influence the compound’s reactivity and stability compared to other similar compounds. Additionally, the presence of multiple trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable reagent in various chemical transformations.
Propiedades
Número CAS |
595-88-0 |
|---|---|
Fórmula molecular |
C28H16F12Si |
Peso molecular |
608.5 g/mol |
Nombre IUPAC |
tetrakis[3-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C28H16F12Si/c29-25(30,31)17-5-1-9-21(13-17)41(22-10-2-6-18(14-22)26(32,33)34,23-11-3-7-19(15-23)27(35,36)37)24-12-4-8-20(16-24)28(38,39)40/h1-16H |
Clave InChI |
LNGWRWMKIUGPND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[Si](C2=CC=CC(=C2)C(F)(F)F)(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



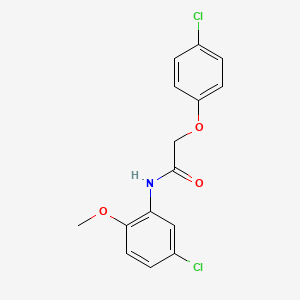




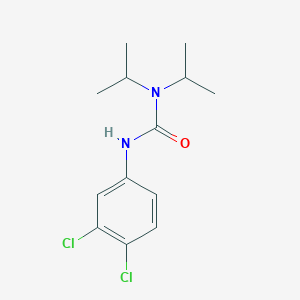
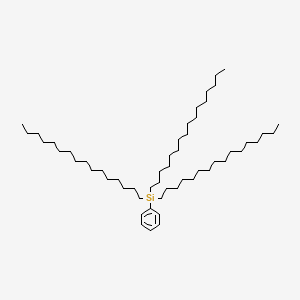

![N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B11947719.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B11947731.png)
![3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11947733.png)
